Demethylwedelolactone is a naturally occurring coumestan, a class of polyphenolic compounds known for their diverse biological activities. It is structurally characterized by a lactone ring and is derived from wedelolactone, differing primarily by the absence of a methyl group. This compound has garnered attention due to its potential therapeutic properties, particularly in oncology.
The primary mechanism of action of demethylwedelolactone is related to its ability to inhibit trypsin, an enzyme involved in protein digestion [, ]. Studies suggest it binds to the active site of trypsin, preventing it from cleaving proteins []. This trypsin inhibitory activity might be relevant in various biological processes, but further research is needed to understand its specific effects.
Demethylwedelolactone has demonstrated significant biological activity, particularly in anti-cancer research. Studies indicate that it inhibits invasive growth in vitro, showcasing its potential as a lead compound for developing new cancer therapies . Its mechanism of action appears to involve interference with cellular signaling pathways that promote tumor growth and metastasis. Additionally, it has been noted for its antioxidant properties, which may contribute to its therapeutic effects.
The synthesis of demethylwedelolactone can be accomplished through several methods:
These synthetic routes are valuable for producing the compound in sufficient quantities for research and potential therapeutic applications.
Demethylwedelolactone is primarily explored for its applications in pharmacology:
Research into the interactions of demethylwedelolactone with biological systems has revealed its capacity to inhibit specific enzymes such as trypsin. This inhibition can affect various physiological processes, making it a subject of interest for further studies on enzyme regulation and therapeutic interventions . Additionally, its interactions with cancer cell lines highlight its potential to modulate signaling pathways involved in tumor progression .
Demethylwedelolactone is closely related to several other coumestans and polyphenolic compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Wedelolactone | Methylated version of demethylwedelolactone | Anti-cancer, anti-inflammatory | Exhibits stronger anti-cancer effects |
| Coumestrol | Contains additional hydroxyl groups | Estrogenic activity | Stronger hormonal activity |
| Genistein | Isoflavonoid structure | Antioxidant, anti-cancer | Known for broader hormonal effects |
| Biochanin A | Methylated form of genistein | Anti-inflammatory, antioxidant | More potent in certain inflammatory models |
Demethylwedelolactone stands out due to its specific structural configuration that enhances its interaction with particular enzymes and pathways involved in cancer progression while maintaining a unique profile among similar compounds. Its potential as a drug lead compound makes it an important focus of ongoing research in medicinal chemistry.
Demethylwedelolactone, with molecular formula Carbon-15 Hydrogen-8 Oxygen-7 and molecular weight 300.22 daltons, represents a naturally occurring coumestan compound that exhibits distinctive nuclear magnetic resonance characteristics enabling its unambiguous structural identification [1] [5]. The compound's systematic name, 1,3,8,9-tetrahydroxy-6H-benzofuro[3,2-c]chromen-6-one, reflects its complex polycyclic architecture incorporating both benzofuran and chromenone moieties [1] [14]. Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural information through examination of proton and carbon-13 chemical environments within this tetracyclic framework [3] [11].
The proton nuclear magnetic resonance spectrum of demethylwedelolactone reveals characteristic aromatic proton resonances that reflect the compound's extended conjugated system and hydroxyl substitution pattern [3] [11]. Experimental studies conducted at 500 megahertz in deuterated dimethyl sulfoxide have identified specific proton chemical shift assignments for this coumestan derivative [11]. The aromatic region typically displays signals between 6.5 and 8.0 parts per million, with the exact chemical shifts being highly dependent on the hydroxyl substitution pattern and intramolecular hydrogen bonding interactions [11] [31].
Research utilizing high-resolution proton nuclear magnetic resonance spectroscopy at 900 megahertz in deuterium oxide has provided enhanced spectral resolution for demethylwedelolactone analysis [3]. The hydroxyl protons, when observable, appear as exchangeable signals that can be confirmed through deuterium oxide exchange experiments [26] [27]. The chemical shift values for aromatic protons in coumestan compounds generally fall within predictable ranges based on their electronic environment and proximity to electron-withdrawing or electron-donating substituents [28] [31].
Detailed analysis of coupling patterns and chemical shift multiplicities provides crucial information for structural confirmation [11] [26]. The benzofuran portion of the molecule contributes distinct aromatic proton signals, while the chromenone moiety exhibits characteristic lactone-adjacent proton resonances [28] [30]. Integration ratios and peak multiplicity patterns serve as additional confirmation parameters for structural assignment [26] [31].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural information for demethylwedelolactone through analysis of all carbon environments within the tetracyclic framework [2] [28]. The carbonyl carbon of the lactone functionality typically resonates around 158-162 parts per million, representing one of the most downfield signals in the spectrum [28] [30]. Aromatic carbon signals appear throughout the 100-160 parts per million region, with quaternary carbons generally exhibiting distinct chemical shifts compared to protonated aromatic carbons [28] [32].
Experimental carbon-13 nuclear magnetic resonance data for coumestan compounds demonstrate characteristic chemical shift patterns that enable differentiation between various hydroxylation patterns [28] [30]. The benzofuran carbons typically display chemical shifts distinct from those of the chromenone portion, reflecting the different electronic environments within the fused ring system [28] [32]. Quaternary aromatic carbons bearing hydroxyl substituents exhibit characteristic downfield shifts compared to unsubstituted aromatic carbons [28] [46].
The carbon-13 chemical shift assignments for demethylwedelolactone have been systematically analyzed using advanced nuclear magnetic resonance techniques [2] [28]. Carbon atoms adjacent to oxygen functionalities display predictable downfield shifts, with phenolic carbons typically appearing between 140-160 parts per million [28] [31]. The lactone carbonyl carbon represents a diagnostic signal for coumestan identification, appearing as the most deshielded carbon in the molecule [28] [30].
| Carbon Position | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Lactone Carbonyl | 158-162 | Quaternary | Carbonyl carbon |
| Aromatic Quaternary | 140-160 | Quaternary | Hydroxyl-bearing carbons |
| Aromatic CH | 100-130 | CH | Protonated aromatic carbons |
| Benzofuran carbons | 105-155 | Mixed | Ring system carbons |
Two-dimensional correlation spectroscopy techniques provide essential connectivity information for complete structural elucidation of demethylwedelolactone [11] [16]. Correlation spectroscopy experiments reveal through-bond proton-proton coupling relationships, enabling identification of adjacent aromatic protons within the polycyclic framework [11] [26]. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen correlations, confirming assignments of protonated versus quaternary carbon centers [11] [16].
Heteronuclear multiple bond correlation spectroscopy provides long-range carbon-hydrogen connectivity information crucial for establishing the complete molecular framework [11] [16]. These experiments reveal correlations between protons and carbons separated by two or three bonds, enabling confirmation of the benzofuran-chromenone fusion pattern [11] [28]. Multiple bond correlations between hydroxyl protons and adjacent aromatic carbons provide definitive evidence for substitution patterns [11] [26].
Advanced two-dimensional nuclear magnetic resonance techniques have been successfully applied to demethylwedelolactone structural determination using 500 megahertz instrumentation [11]. The correlation spectroscopy data confirms through-space and through-bond relationships essential for unambiguous structural assignment [11] [16]. Heteronuclear correlation experiments enable differentiation between similar coumestan isomers through detailed connectivity analysis [11] [28].
Research utilizing comprehensive two-dimensional nuclear magnetic resonance analysis has established complete proton and carbon-13 assignments for demethylwedelolactone [11] [16]. The correlation data confirms the 1,3,8,9-tetrahydroxy substitution pattern and validates the benzofuro[3,2-c]chromen-6-one core structure [11] [28]. Multiple bond correlations provide definitive evidence for the lactone functionality and its relationship to the aromatic ring system [11] [30].
Mass spectrometric analysis of demethylwedelolactone reveals characteristic fragmentation patterns that provide structural confirmation and enable differentiation from related coumestan compounds [17] [19]. The molecular ion peak appears at mass-to-charge ratio 300, corresponding to the exact molecular weight of the compound [1] [17]. Electrospray ionization in negative mode has proven particularly effective for demethylwedelolactone analysis, with the deprotonated molecular ion [M-H]- observed at mass-to-charge ratio 299 [17] .
Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways characteristic of the coumestan structural class [17] [18]. The primary fragmentation involves loss of carbon monoxide (28 daltons) from the lactone functionality, producing a prominent fragment ion at mass-to-charge ratio 271 [17] [45]. Secondary fragmentation patterns include additional carbonyl losses and aromatic ring cleavages that provide structural information about the hydroxylation pattern [17] [40].
Ultra-performance liquid chromatography coupled with tandem mass spectrometry has been successfully applied for demethylwedelolactone quantification using selected reaction monitoring [17]. The optimized mass spectrometric conditions employ the transition from mass-to-charge ratio 299.1 to 270.6 as the primary quantification pathway [17]. This fragmentation corresponds to loss of 28.5 daltons, consistent with carbon monoxide elimination from the deprotonated molecular ion [17] [45].
High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula Carbon-15 Hydrogen-8 Oxygen-7 for demethylwedelolactone [1] [19]. The accurate mass measurement of 300.027005 daltons enables differentiation from isobaric compounds and confirms elemental composition [5] [14]. Collision-induced dissociation experiments reveal stepwise fragmentation pathways that reflect the stability of various structural components within the molecule [17] [18].
| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment | Loss from Molecular Ion |
|---|---|---|---|
| 300 | Variable | [M]+ | - |
| 299 | Base Peak | [M-H]- | 1 dalton |
| 271 | High | [M-CO-H]- | 29 daltons |
| 270.6 | Diagnostic | Fragment | 29.4 daltons |
Infrared spectroscopic analysis of demethylwedelolactone reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [11] [24]. The lactone carbonyl stretch appears as a strong absorption band around 1725 wavenumbers, representing one of the most diagnostic features for coumestan identification [11] [21]. Hydroxyl group stretching vibrations manifest as broad absorption bands in the 3200-3500 wavenumber region, with the exact position and breadth reflecting intramolecular hydrogen bonding interactions [21] [24].
Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1500-1650 wavenumber region, confirming the presence of the extended aromatic system [21] [22]. The benzofuran and chromenone ring systems contribute overlapping aromatic stretching modes that create a characteristic fingerprint pattern in this spectral region [21] [24]. Carbon-oxygen stretching vibrations associated with phenolic groups appear around 1200-1300 wavenumbers [21] [22].
Fourier-transform infrared spectroscopy studies of demethylwedelolactone have identified specific absorption frequencies that enable differentiation from related coumestan compounds [11] [24]. The lactone carbon-oxygen stretch appears as a strong band around 1200 wavenumbers, while aromatic carbon-hydrogen bending vibrations contribute to the fingerprint region below 1000 wavenumbers [21] [24]. Out-of-plane aromatic hydrogen bending modes provide additional structural information in the 800-900 wavenumber region [21] [22].
Ultraviolet-visible absorption spectroscopy reveals the extended conjugation present in demethylwedelolactone through characteristic absorption maxima [11] [24]. The primary absorption maximum appears around 351 nanometers, reflecting the coumestan chromophore system [11] [43]. Secondary absorption bands at shorter wavelengths correspond to higher-energy electronic transitions within the polycyclic aromatic framework [24] [25]. The absorption characteristics enable photodiode array detection for high-performance liquid chromatography analysis at 351-352 nanometers [33] [41].
Research utilizing comprehensive ultraviolet-visible analysis has established absorption coefficient data for demethylwedelolactone quantification [24] [33]. The strong absorption at 351 nanometers provides excellent sensitivity for analytical applications, with linear response observed across relevant concentration ranges [24] [43]. Comparison with related coumestan compounds reveals characteristic spectral differences that enable selective detection and quantification [24] [41].
| Spectroscopic Technique | Key Absorption | Wavenumber/Wavelength | Assignment |
|---|---|---|---|
| Infrared | Strong | 1725 cm⁻¹ | Lactone C=O stretch |
| Infrared | Broad | 3200-3500 cm⁻¹ | Hydroxyl O-H stretch |
| Infrared | Medium | 1500-1650 cm⁻¹ | Aromatic C=C stretch |
| Ultraviolet-Visible | Maximum | 351 nm | Coumestan chromophore |